molecular formula C16H24N2S2 B12744048 1H-Pyrrole, 1,1'-(dithiodi(2,1-ethanediyl))bis(2,5-dimethyl- CAS No. 153686-94-3

1H-Pyrrole, 1,1'-(dithiodi(2,1-ethanediyl))bis(2,5-dimethyl-

Katalognummer: B12744048
CAS-Nummer: 153686-94-3
Molekulargewicht: 308.5 g/mol
InChI-Schlüssel: YWKHALMQISZVBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrrole, 1,1’-(dithiodi(2,1-ethanediyl))bis(2,5-dimethyl-) is a complex organic compound known for its unique structure and properties. It is a homobifunctional, maleimide crosslinker used primarily for conjugation between sulfhydryl groups (-SH). This compound is commonly utilized in the exploration and characterization of protein structures and interactions .

Vorbereitungsmethoden

The synthesis of 1H-Pyrrole, 1,1’-(dithiodi(2,1-ethanediyl))bis(2,5-dimethyl-) involves several steps. The primary synthetic route includes the reaction of 2,5-dimethyl-1H-pyrrole with dithiodi(2,1-ethanediyl) under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and is conducted at ambient temperatures. Industrial production methods often involve the use of large-scale reactors and controlled environments to ensure the purity and yield of the compound .

Analyse Chemischer Reaktionen

1H-Pyrrole, 1,1’-(dithiodi(2,1-ethanediyl))bis(2,5-dimethyl-) undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1H-Pyrrole, 1,1’-(dithiodi(2,1-ethanediyl))bis(2,5-dimethyl-) has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1H-Pyrrole, 1,1’-(dithiodi(2,1-ethanediyl))bis(2,5-dimethyl-) involves its ability to form covalent bonds with sulfhydryl groups. This crosslinking capability allows it to stabilize protein structures and facilitate the study of protein-protein interactions. The molecular targets primarily include thiol-containing proteins and peptides .

Vergleich Mit ähnlichen Verbindungen

1H-Pyrrole, 1,1’-(dithiodi(2,1-ethanediyl))bis(2,5-dimethyl-) is unique due to its disulfide bond in the spacer arm, which allows for cleavable crosslinks. Similar compounds include:

These comparisons highlight the unique properties of 1H-Pyrrole, 1,1’-(dithiodi(2,1-ethanediyl))bis(2,5-dimethyl-) in terms of its cleavable crosslinking ability and specific applications in scientific research.

Eigenschaften

CAS-Nummer

153686-94-3

Molekularformel

C16H24N2S2

Molekulargewicht

308.5 g/mol

IUPAC-Name

1-[2-[2-(2,5-dimethylpyrrol-1-yl)ethyldisulfanyl]ethyl]-2,5-dimethylpyrrole

InChI

InChI=1S/C16H24N2S2/c1-13-5-6-14(2)17(13)9-11-19-20-12-10-18-15(3)7-8-16(18)4/h5-8H,9-12H2,1-4H3

InChI-Schlüssel

YWKHALMQISZVBE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(N1CCSSCCN2C(=CC=C2C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.